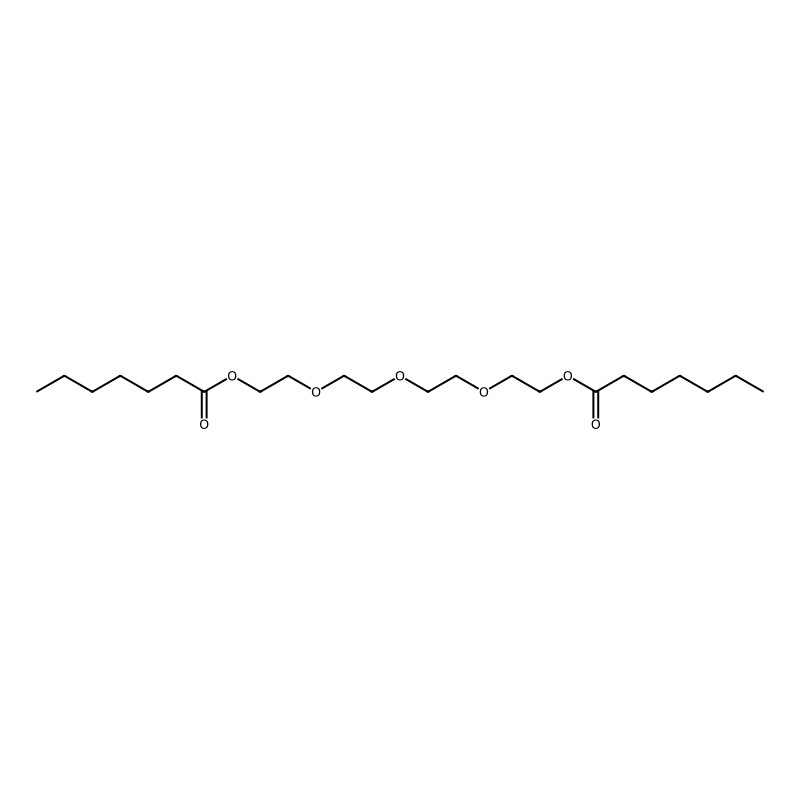

Tetraethylene glycol diheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lubricant Properties

TEGDH possesses a long, hydrocarbon chain connected to an ester group. This structure suggests potential lubricant properties. Esters are commonly used as lubricants due to their good film-forming abilities and resistance to wear and tear. Research could investigate TEGDH's tribological properties (friction, wear) to assess its suitability as a lubricant in various applications ().

Material Science Applications

The combination of a polar ether group and a long hydrocarbon chain in TEGDH might make it a candidate for applications in material science. For example, it could be studied as a potential component in plasticizers, additives that enhance the flexibility and processability of polymers ().

Surfactant Potential

The amphiphilic nature of TEGDH, with a hydrophilic (water-loving) ether group and a hydrophobic (water-repelling) hydrocarbon chain, suggests possibilities for surfactant applications. Surfactants reduce surface tension between liquids and can be used as detergents, emulsifiers, or dispersing agents (). Further research would be needed to determine TEGDH's effectiveness and environmental impact as a potential surfactant.

Tetraethylene glycol diheptanoate is a synthetic compound classified as a diester, formed from tetraethylene glycol and heptanoic acid. Its molecular formula is C22H42O7, and it has a molar mass of 422.58 g/mol. The compound appears as a colorless to straw-colored liquid with a mild odor and is soluble in organic solvents but has limited solubility in water. Its structure features two heptanoate groups esterified to a tetraethylene glycol backbone, which contributes to its unique properties and functionalities.

- Hydrolysis: In the presence of water and an acid or base catalyst, tetraethylene glycol diheptanoate can hydrolyze to yield tetraethylene glycol and heptanoic acid.

- Transesterification: This compound can react with other alcohols to form different esters, depending on the alcohol used.

- Esterification: It can be synthesized through the esterification reaction between tetraethylene glycol and heptanoic acid, which may occur with or without a catalyst .

The biological activity of tetraethylene glycol diheptanoate has been explored primarily in the context of its safety profile. Studies indicate that it exhibits low toxicity and minimal irritation potential. For instance, it was found to be non-irritating at concentrations of 5% and 25% in guinea pig studies . Additionally, it acts as an emulsifying agent and skin-conditioning agent, making it useful in cosmetic formulations.

Tetraethylene glycol diheptanoate can be synthesized through the direct esterification of heptanoic acid with tetraethylene glycol. This reaction can be facilitated by heating under reflux conditions, with or without a catalyst. The general reaction can be represented as:

The reaction conditions may vary based on the desired yield and purity of the final product .

Tetraethylene glycol diheptanoate finds various applications, particularly in:

- Cosmetics: It serves as an emulsifier and skin-conditioning agent in creams and lotions.

- Pharmaceuticals: Utilized as a solvent or carrier for drug formulations.

- Industrial: Employed in lubricants and plasticizers due to its ability to enhance fluidity.

Interaction studies involving tetraethylene glycol diheptanoate have primarily focused on its compatibility with other compounds in cosmetic formulations. It has been shown to enhance the penetration of active ingredients through the skin, making it valuable in topical applications. Additionally, it is compatible with various surfactants and emulsifiers, which broadens its utility in formulation science .

Tetraethylene glycol diheptanoate shares similarities with other polyethylene glycol esters but exhibits unique properties due to its specific structure. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Polyethylene glycol diacetate | C10H18O5 | Used as a surfactant; lower toxicity |

| Polyethylene glycol dioleate | C20H38O5 | Emulsifying agent; higher viscosity |

| Polyethylene glycol dodecanoate | C22H46O4 | Higher hydrophobicity; used in food |

| Polyethylene glycol diheptanoate | C22H42O7 | Skin-conditioning; low irritant |

Uniqueness of Tetraethylene Glycol Diheptanoate

Tetraethylene glycol diheptanoate is unique due to its specific chain length and functional groups, which provide distinct physical properties such as lower water solubility compared to shorter-chain esters while maintaining effective emulsifying capabilities. Its ability to act as both a solvent and an emulsifier makes it particularly versatile for cosmetic and pharmaceutical applications.

Atomic Composition and Distribution

The molecular composition encompasses 22 carbon atoms, 42 hydrogen atoms, and 7 oxygen atoms, establishing a carbon-to-oxygen ratio of approximately 3.14:1 [2]. The structural framework incorporates two ester functional groups and three ether linkages, resulting in an ester-to-ether ratio of 0.67:1 . The backbone structure contains four ethylene oxide units, representing the tetraethylene glycol component, while each terminal heptanoyl chain contributes seven carbon atoms [8] [10].

Geometric Configuration and Molecular Architecture

The geometric arrangement of tetraethylene glycol diheptanoate exhibits characteristic features of both ester and ether functionalities [26] [29]. The ester groups display trigonal planar geometry at the carbonyl carbon atoms, which maintain sp² hybridization [26]. The carbon-carbon-oxygen and oxygen-carbon-oxygen bond angles approximate 120 degrees, consistent with the trigonal planar electron geometry [29].

The ester functional groups demonstrate planarity, while the tetraethylene glycol backbone exhibits high conformational flexibility attributed to the ether linkages [24] [27]. The rotational barriers around carbon-oxygen-carbon bonds remain characteristically low, facilitating molecular mobility and conformational adaptability [29]. Research indicates that polyethylene glycol chains, including tetraethylene glycol derivatives, maintain high flexibility and mobility, resulting in increased conformational states that are thermodynamically favorable [24].

Backbone Conformation and Chain Flexibility

The tetraethylene glycol backbone adopts characteristic gauche conformations typical of ethylene glycol units [24] [28]. The extended linear chain structure with flexible backbone enables the molecule to assume various conformational arrangements in solution [27]. The ethylene glycol units within the backbone structure demonstrate the capacity to strongly associate with water molecules, with approximately two water molecules potentially attaching to each ethylene glycol unit, thereby increasing the overall hydrodynamic radius [24].

Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Colorless to straw-colored liquid [8] |

| Molecular Weight | 418.56 - 422.58 g/mol [3] |

| Boiling Point | >300°C [30] |

| Specific Gravity | 0.996 [30] |

| Vapor Pressure (37°C) | <0.1 mmHg [30] |

| LogP Value | 4.56 [3] |

| Water Solubility | Limited solubility [8] |

| Organic Solvent Solubility | Soluble in alcohol, acetone, most organic solvents [30] |

The compound presents as a clear liquid with mild odor characteristics under standard conditions [8]. The boiling point exceeds 300°C, indicating substantial thermal stability [30]. The specific gravity of 0.996 suggests density slightly lower than water, while the vapor pressure below 0.1 mmHg at 37°C demonstrates minimal volatility [30].

Solubility Characteristics and Chemical Stability

Tetraethylene glycol diheptanoate exhibits amphiphilic properties, displaying limited solubility in water while maintaining excellent solubility in various organic solvents including alcohols, acetones, and hydrocarbon-based media [30]. The LogP value of 4.56 indicates moderate lipophilicity, consistent with the compound's diester structure and hydrocarbon chain components [3].

The chemical stability profile demonstrates resistance under normal storage and handling conditions [8]. However, the compound undergoes hydrolysis reactions when exposed to strong acidic or alkaline environments, reflecting the characteristic behavior of ester linkages [8]. The stability characteristics make the compound suitable for applications requiring moderate thermal resistance and chemical inertness under neutral conditions.

Structural Analysis and Research Findings

| Structural Parameter | Specification |

|---|---|

| Chain Type | Linear aliphatic diester |

| Degree of Esterification | 100% (both terminal hydroxyl groups esterified) [2] |

| Backbone Structure | Tetraethylene glycol with terminal heptanoate esters |

| Functional Groups | Ester groups (-COO-), Ether linkages (-O-) [2] |

| Ethylene Oxide Units | 4 units in backbone [10] |

| Heptanoyl Chain Length | 7 carbons each [17] |

| Total Aliphatic Chain Carbons | 14 carbons from both heptanoyl groups [17] |

Research investigations have established that tetraethylene glycol diheptanoate represents a completely esterified derivative of tetraethylene glycol, with both terminal hydroxyl groups converted to heptanoate esters [2]. The structural configuration incorporates the characteristics of both the polyethylene glycol backbone and the saturated fatty acid ester components [17] [19].

The heptanoic acid components, also designated as enanthic acid, contribute seven-carbon straight-chain structures terminating in carboxylic acid functional groups prior to esterification [17] [19]. The esterification process results in the formation of the characteristic diester linkages that define the compound's structural and functional properties [22] [25].

Conformational Properties and Molecular Dynamics

The molecular architecture facilitates significant conformational flexibility, particularly within the tetraethylene glycol backbone region [24] [27]. The ether linkages provide rotational freedom, enabling the molecule to adopt extended conformations in solution while maintaining structural integrity [29]. The combination of rigid ester groups and flexible ether linkages creates a molecular framework capable of adapting to various environmental conditions while preserving fundamental structural characteristics.

Tetraethylene glycol diheptanoate occupies a distinctive position within the polyethylene glycol ester family as a symmetric diester derivative of tetraethylene glycol. This compound represents the fourth member in the ethylene oxide unit progression of polyethylene glycol diheptanoates, characterized by its intermediate molecular weight and balanced hydrophilic-lipophilic properties [1] [2] [3].

The compound belongs to the broader classification of polyethylene glycol derivatives, specifically within the PEG diester subfamily [4] [5]. The structural foundation consists of a tetraethylene glycol backbone containing four ethylene oxide repeat units (-(CH₂CH₂O)₄-) terminated with heptanoic acid ester groups at both hydroxyl termini [1] [3]. This configuration places tetraethylene glycol diheptanoate in the E-series glycol ethers category, distinguishing it from propylene-based P-series compounds [6].

Chemical Identity and Structural Position

The systematic position of tetraethylene glycol diheptanoate within the polyethylene glycol ester hierarchy can be understood through its molecular architecture. The compound features the general formula C₂₂H₄₂O₇ with a molecular weight of 418.56 g/mol [1] [2] [3], positioning it as an intermediate-chain polyethylene glycol derivative.

Within the polyethylene glycol classification system, this compound is categorized as:

- Polymer Family: Ethoxylated esters derived from polyethylene glycol

- Chain Length Category: Medium-chain PEG (PEG-4)

- Functional Classification: Symmetric diester

- Chemical Class: Organic ester compound with amphiphilic properties [4] [7]

Structural Hierarchy and Family Relationships

Position in the PEG Diheptanoate Series

| PEG Compound | Ethylene Oxide Units | Molecular Formula | Approximate MW (g/mol) | Hydrophilic Character | Water Solubility |

|---|---|---|---|---|---|

| PEG-2 Diheptanoate | 2 | C₁₈H₃₄O₅ | 330.5 | Low | Insoluble |

| PEG-3 Diheptanoate | 3 | C₂₀H₃₈O₆ | 374.5 | Low-Medium | Slightly soluble |

| PEG-4 Diheptanoate (Tetraethylene glycol diheptanoate) | 4 | C₂₂H₄₂O₇ | 418.6 | Medium | Slightly soluble |

| PEG-5 Diheptanoate | 5 | C₂₄H₄₆O₈ | 462.6 | Medium-High | Moderately soluble |

| PEG-6 Diheptanoate | 6 | C₂₆H₅₀O₉ | 506.7 | High | Soluble |

| PEG-8 Diheptanoate | 8 | C₃₀H₅₈O₁₁ | 594.8 | Very High | Highly soluble |

The progression demonstrates how tetraethylene glycol diheptanoate represents a transitional compound in the series, marking the point where water solubility begins to emerge while maintaining significant lipophilic character [8]. This positioning grants the compound unique amphiphilic properties that distinguish it from both lower and higher molecular weight homologs [9].

Relationship to Parent Polyethylene Glycol Compounds

Tetraethylene glycol diheptanoate derives from tetraethylene glycol (CAS: 112-60-7), which serves as the polyether backbone [10] [11]. The parent glycol compound has the molecular formula C₈H₁₈O₅ and molecular weight of 194.2 g/mol [10]. The esterification process converts the terminal hydroxyl groups of tetraethylene glycol into heptanoic acid esters, fundamentally altering the compound's physicochemical properties while maintaining the core polyether structure [12] [13].

The transformation from tetraethylene glycol to its diheptanoate ester represents a functional group modification that:

- Eliminates free hydroxyl groups

- Introduces ester functionalities

- Increases molecular weight by approximately 224 g/mol

- Shifts the hydrophilic-lipophilic balance toward lipophilicity [14] [12]

Chemical and Physical Property Positioning

Structural Classification Table

| Classification Level | Tetraethylene Glycol Diheptanoate | Position in Family |

|---|---|---|

| Chemical Class | Organic ester compound | Ethoxylated ester |

| Polymer Family | Polyethylene glycol derivatives | Fourth member of PEG diheptanoate series |

| Specific Type | PEG diester | Branched from tetraethylene glycol backbone |

| Ester Classification | Diester of polyethylene glycol and heptanoic acid | Symmetric diester structure |

| Functional Group | Ester linkages (-COO-) | Two ester functional groups |

| Chain Length Category | Medium-chain polyethylene glycol (PEG-4) | Intermediate molecular weight |

| Hydrophilic-Lipophilic Balance | Amphiphilic with moderate hydrophilic character | Balanced hydrophilic-lipophilic properties |

| Primary Applications | Emulsifier, solubilizer, plasticizer | Specialty chemical intermediate |

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | MW (g/mol) | CAS Number | Relationship |

|---|---|---|---|---|

| Tetraethylene glycol diheptanoate | C₂₂H₄₂O₇ | 418.56 | 70729-68-9 | Target compound |

| Tetraethylene glycol di(2-ethylhexanoate) | C₂₄H₄₆O₇ | 446.6 | 18268-70-7 | Structural analog with branched fatty acid |

| Tetraethylene glycol distearate | C₄₄H₈₆O₇ | 747.2 | Various | Analog with longer saturated fatty acid |

| Tetraethylene glycol dioleate | C₄₄H₈₂O₇ | 743.2 | Various | Analog with unsaturated fatty acid |

| Tetraethylene glycol | C₈H₁₈O₅ | 194.2 | 112-60-7 | Parent glycol compound |

| Triethylene glycol diheptanoate | C₂₀H₃₈O₆ | 374.5 | Not specified | Lower PEG homolog |

| Diethylene glycol diheptanoate | C₁₈H₃₄O₅ | 330.5 | Not specified | Lower PEG homolog |

Synthesis and Formation Pathways

Esterification Mechanisms in PEG Family Context

The formation of tetraethylene glycol diheptanoate follows established esterification pathways common to polyethylene glycol esters. The synthesis typically involves direct esterification between tetraethylene glycol and heptanoic acid under controlled conditions [15] [16] [17].

The reaction mechanism proceeds through standard Fischer esterification:

Tetraethylene glycol + 2 Heptanoic acid → Tetraethylene glycol diheptanoate + 2 Water

HO-(CH₂CH₂O)₄-H + 2 CH₃(CH₂)₅COOH → CH₃(CH₂)₅COO-(CH₂CH₂O)₄-OOC(CH₂)₅CH₃ + 2 H₂O

Research demonstrates that heterogeneous catalysts can provide enhanced selectivity for diester formation compared to homogeneous systems [17]. The esterification process can be conducted at temperatures ranging from 120°C to 200°C, with optimal conditions depending on the specific catalyst system employed [13] [18].

Position-Specific Synthesis Considerations

The synthesis of tetraethylene glycol diheptanoate within the PEG ester family context reveals several unique characteristics:

Symmetric Reactivity: Both terminal hydroxyl groups of tetraethylene glycol exhibit similar reactivity, facilitating balanced diester formation [12]

Intermediate Viscosity Effects: The four ethylene oxide units provide sufficient chain flexibility while maintaining manageable viscosity during synthesis [19]

Catalyst Compatibility: The compound's intermediate polarity allows compatibility with both acidic and basic catalyst systems [17] [20]

Purification Advantages: The balanced molecular weight facilitates separation from unreacted starting materials and side products [16]

Functional Properties and Applications Context

Emulsification and Surfactant Properties

Within the polyethylene glycol ester family, tetraethylene glycol diheptanoate occupies a critical functional position as an emulsifying agent [1] [9]. The compound's hydrophilic-lipophilic balance (HLB) places it in the optimal range for oil-in-water emulsion formation [7] [21].

The amphiphilic structure provides:

- Hydrophilic character from the polyether backbone

- Lipophilic character from the heptanoic acid chains

- Moderate molecular weight enabling effective interfacial activity [22] [7]

Industrial Application Positioning

Tetraethylene glycol diheptanoate serves multiple roles within industrial applications:

Cosmetic Formulations: Functions as an emulsifying agent in creams, lotions, and beauty products [23] [7] [21]

Plasticizer Applications: Provides flexibility enhancement in polymer systems [22] [12]

Solubilizer Function: Enables dissolution of hydrophobic materials in aqueous systems [1] [22]

Chemical Intermediate: Serves as a building block for more complex polyethylene glycol derivatives [14] [12]

The positioning within the PEG ester family makes tetraethylene glycol diheptanoate particularly valuable for applications requiring balanced hydrophilic-lipophilic properties without the extreme water solubility of higher PEG homologs or the limited solubility of lower molecular weight variants [8].